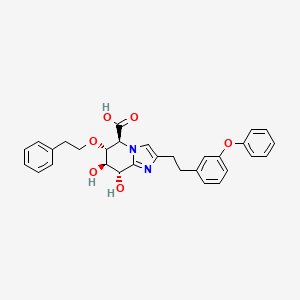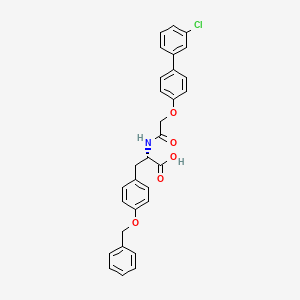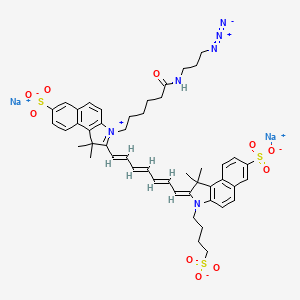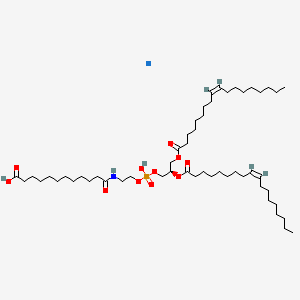![molecular formula C26H16Br4O9 B12369607 Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and a spiro linkage, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by acetylation. The reaction conditions often require the use of solvents like chloroform or methanol and catalysts to facilitate the bromination and acetylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes under controlled conditions. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and acetic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: Bromine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce debrominated derivatives .
Scientific Research Applications
Acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bromination and acetylation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate involves its interaction with specific molecular targets. The bromine atoms and acetyl groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Acetoxyacetic acid: A simpler compound with similar acetyl and carboxyl groups but lacking the complex spiro and brominated structure.
Acetylglycolic acid: Another related compound with acetyl and glycolic acid moieties.
Uniqueness
The uniqueness of acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate lies in its complex structure, which includes multiple bromine atoms and a spiro linkage. This complexity imparts unique chemical and biological properties, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C26H16Br4O9 |
|---|---|
Molecular Weight |
792.0 g/mol |
IUPAC Name |
acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H12Br4O7.C2H4O2/c1-9(29)32-21-15(25)7-13-19(17(21)27)34-20-14(8-16(26)22(18(20)28)33-10(2)30)24(13)12-6-4-3-5-11(12)23(31)35-24;1-2(3)4/h3-8H,1-2H3;1H3,(H,3,4) |
InChI Key |
PKFXFGISTOWVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Br)OC(=O)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)


![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)





